6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine
Description
6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine is a pyridazine derivative featuring a chloro-substituted pyridazine core linked to a 2-chlorobenzyl group via an amine bridge. 1) . The 2-chlorobenzyl substituent introduces both steric bulk and electron-withdrawing effects, which may influence its physicochemical properties and biological interactions. Pyridazine derivatives are widely studied for applications in medicinal chemistry, particularly as antiangiogenic agents , and structural variations in substituents play a critical role in modulating activity.
Properties
IUPAC Name |
6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-4-2-1-3-8(9)7-14-11-6-5-10(13)15-16-11/h1-6H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCIQAXDQQBPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561219 | |
| Record name | 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919522-35-3 | |
| Record name | 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Pyridazin-3-Amine Derivatives
Substituent Effects:
- Electron-Withdrawing Groups (EWGs): The nitro group in compound 12 increases melting point (182–183°C) compared to the methoxy analog 13 (123–125°C), likely due to enhanced dipole-dipole interactions .
- Hydrogen Bonding: In 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, crystal packing is stabilized by N–H···N hydrogen bonds and C–H···O interactions involving the methoxy group . The target compound’s benzyl group may reduce hydrogen bonding capacity but enhance hydrophobic interactions.
- Lipophilicity: The phenylethyl substituent in and trifluoroethyl group in demonstrate how aliphatic chains or fluorinated groups alter solubility.
Crystallographic and Computational Insights
- Crystal Packing: The monoclinic crystal system of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine (space group P2/c) features interplanar π-π distances of 3.5–3.7 Å . The target compound’s benzyl group may induce similar stacking but with altered torsion angles due to steric effects.
- Software Tools : Programs like SHELXL and ORTEP-3 are critical for structural validation and visualization.
Biological Activity
6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9Cl2N3. The presence of chlorine atoms and the pyridazine ring structure contribute to its unique chemical properties, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells .
Biological Activity Overview
Research has demonstrated several key areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies indicate that this compound shows promising antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary findings suggest that the compound has potential as an anticancer agent, with specific efficacy noted in vitro against certain cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although more research is needed to elucidate these effects fully.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | EC50 values indicating significant activity | |
| Anti-inflammatory | Potential pathways identified |
Case Study: Anticancer Efficacy
A study focused on the anticancer potential of this compound revealed that it exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism involved the induction of apoptosis in cancer cells, with EC50 values demonstrating its potency .
Case Study: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
